molecular formula C8H6BrFO3 B2536213 5-Bromo-2-fluoro-3-methoxybenzoic acid CAS No. 1782260-95-0

5-Bromo-2-fluoro-3-methoxybenzoic acid

Cat. No. B2536213
CAS RN: 1782260-95-0
M. Wt: 249.035
InChI Key: LOHNUHQHQVUAGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-5-methoxybenzoic acid, has been reported . Protodeboronation of pinacol boronic esters, a radical approach, has been used in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Characterization

Synthesis Pathways and Optimization The compound 5-Bromo-2-fluoro-3-methoxybenzoic acid and its derivatives have been utilized in various synthesis pathways in scientific research. For instance, Methyl 4-bromo-2-methoxybenzoate, a related compound, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, demonstrating a comprehensive synthesis approach (Chen Bing-he, 2008). Moreover, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, illustrates the compound's role as a key intermediate in drug discoveries. The synthesis process was optimized by reducing isolation processes from four to two, using design of experiment techniques, enhancing yield by 18% while maintaining purity (K. Nishimura & T. Saitoh, 2016).

Photodynamic Therapy Applications A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, synthesized for use in photodynamic therapy. The derivatives exhibited remarkable potential as Type II photosensitizers for treating cancer due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. The compound's photophysical and photochemical properties make it useful for photodynamic therapy applications, offering significant therapeutic potential (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Material Synthesis and Applications

Material Synthesis and Structural Analysis The compound and its derivatives have been used in the synthesis of materials and structural analysis. For instance, lanthanide complexes with 2-bromo-5-methoxybenzoic acid were synthesized and characterized, revealing intricate crystal structures and thermodynamic properties. The luminescence behavior of these complexes was also studied, showing potential applications in material science (Xiao-Hui Wu et al., 2018).

Synthetic Optimization and Chemical Properties The synthesis of tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates was explored, highlighting the structural features and the complex's coordination in a distorted trigonal bipyramidal manner. This study provides insights into the compound's chemical properties and potential applications in various fields (V. Sharutin, O. Sharutina, & V. S. Senchurin, 2014).

properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHNUHQHQVUAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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